1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-phenyl-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c19-18(20,21)16-10-11-24(23-16)12-13-25(15-8-4-5-9-15)17(26)22-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCIRCVKGNQYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea generally involves a multi-step process:
Step 1: : The initial synthesis of the pyrazole intermediate through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Step 2: : Incorporation of the trifluoromethyl group via nucleophilic substitution or electrophilic fluorination.
Step 3: : Coupling of the pyrazole derivative with a phenyl isocyanate to form the urea linkage.
Step 4: : Introduction of the cyclopentyl group through a suitable alkylation reaction.
Industrial Production Methods
In an industrial context, the synthesis of this compound typically follows a similar path but often utilizes more cost-effective reagents and scalable conditions, including optimization of reaction temperature, pressure, and solvent choice to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter its electronic properties.
Reduction: : Reduction can be used to modify the existing functional groups or achieve partial hydrogenation of double bonds.
Substitution: : The trifluoromethyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed from These Reactions
The products depend on the specific reaction conditions and reagents used. Common products include hydroxylated derivatives, reduced amines, and substituted analogs.
Scientific Research Applications
Chemistry
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
The compound is explored for its potential as an enzyme inhibitor or receptor antagonist, aiding in the study of biological pathways and processes.
Medicine
In pharmacological research, this compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.
Industry
The compound's unique properties make it useful in the development of agrochemicals, polymers, and specialty materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or proteins. These interactions often involve binding to the active site or allosteric site, thereby modulating the activity of the target molecule. The exact pathways and mechanisms depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives with Pyrazole Moieties
Key Observations :
- Trifluoromethyl-Pyrazole vs. Thiophene : Replacing the cyclopentyl group with thiophene (as in ) increases aromaticity but may reduce membrane permeability due to higher polarity.
- Urea Linker: All compounds retain the urea scaffold, critical for hydrogen bonding. However, A-425619 replaces the pyrazole with an isoquinoline ring, shifting its target specificity toward TRPV1 channels.
Research Findings
- Potency vs. Selectivity: The title compound’s cyclopentyl group may improve selectivity over A-425619, which exhibits off-target effects due to its planar isoquinoline ring.
- Thermodynamic Solubility : Estimated at <10 µM (similar to SB705498), limiting oral bioavailability without formulation aids.
Biological Activity
1-Cyclopentyl-3-phenyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a trifluoromethyl group, which has been shown to enhance the pharmacological properties of various drugs. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22F3N3O, with a molecular weight of approximately 367.39 g/mol. The presence of the trifluoromethyl group significantly influences its interaction with biological targets.
This compound acts primarily through inhibition of specific enzymes and modulation of signaling pathways:
- Carbonic Anhydrase Inhibition : Similar compounds have been shown to inhibit human carbonic anhydrase II (hCA II), a metalloenzyme crucial for various physiological processes. The urea moiety in this compound may facilitate binding to the active site of the enzyme, thus inhibiting its activity .
- Antibacterial Activity : Research indicates that pyrazolyl-ureas exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds were reported around 250 μg/mL, suggesting moderate antimicrobial activity .
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Enzyme Interaction Studies : A study highlighted the interaction of pyrazole derivatives with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to altered pharmacokinetics and efficacy in therapeutic applications.
- In Vivo Efficacy : In animal models, related compounds demonstrated significant anti-inflammatory effects by inhibiting cytokine production, highlighting their potential in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the urea and pyrazole moieties can enhance potency against specific biological targets. For instance, adding substituents to the phenyl ring improved inhibition rates in various assays .
Q & A
Q. Methodological Example :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp | 60–120°C | 90°C | Maximizes amidylation |
| Solvent (DMF) | 10–30% v/v | 20% v/v | Balances solubility and reactivity |
| Catalyst Load | 1–5 mol% | 3 mol% | Reduces side-product formation |
What advanced techniques validate the compound’s structural conformation?
Basic Research Focus :
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond angles and stereochemistry, particularly for the trifluoromethylpyrazole group. Evidence from analogous compounds (e.g., 3-ethyl-4-phenoxy pyrazoles) shows that SCXRD resolves ambiguities in urea linkage geometry .
Advanced Research Focus :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can predict electronic interactions between the phenyl and pyrazole rings. Comparing computed IR/NMR spectra with experimental data identifies discrepancies caused by crystal packing effects .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Focus :
Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times). A meta-analysis approach is recommended:
Normalize Data : Adjust for variables like cell viability assay type (MTT vs. ATP luminescence).
QSAR Modeling : Relate structural features (e.g., trifluoromethyl group electronegativity) to activity trends.
Dose-Response Validation : Reproduce assays under standardized conditions (e.g., 72-hour exposure, 10% FBS) .
What computational methods predict the compound’s reactivity in novel reactions?
Advanced Research Focus :
Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) hybrid models can simulate intermediates in urea bond formation. For instance, transition-state analysis of the nucleophilic substitution at the ethyl linker identifies steric hindrance from the cyclopentyl group as a rate-limiting factor .
Q. Key Computational Parameters :
| Method | Application | Outcome |
|---|---|---|
| QM/MM | Transition-state energy calculation | Identifies activation barriers |
| MD Simulations | Solvent interaction dynamics | Predicts aggregation tendencies |
How should researchers design experiments to assess metabolic stability?
Basic Research Focus :
Use liver microsome assays (human/rat) with LC-MS quantification. Key parameters:
- Incubation Time : 0–60 minutes to track degradation half-life.
- Co-factor Cocktail : NADPH regeneration system for Phase I metabolism.
Advanced Research Focus :
Isotope labeling (e.g., ¹⁴C at the urea carbonyl) tracks metabolite formation. High-resolution mass spectrometry (HRMS) identifies hydroxylated or N-dealkylated products .
What strategies mitigate crystallinity issues during formulation?
Advanced Research Focus :
Amorphous solid dispersions (ASDs) with polymers like HPMCAS improve solubility. Use Hot-Melt Extrusion (HME) with:
| Polymer | Drug Load | Processing Temp | Stability Outcome |
|---|---|---|---|
| HPMCAS | 20% w/w | 150°C | >6 months at 25°C |
Pair with modulated DSC to monitor glass transition (Tg) shifts during stability testing .
How do steric effects from the cyclopentyl group influence receptor binding?
Advanced Research Focus :
Molecular docking (AutoDock Vina) with flexible side-chain sampling reveals:
- Steric Clashes : Cyclopentyl restricts access to hydrophobic pockets <5 Å in diameter.
- Enthalpic Penalty : Van der Waals repulsion reduces binding affinity by ~2 kcal/mol in rigid receptors.
Free-energy perturbation (FEP) calculations quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
